1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-4-carboxamide
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Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H18ClN3O3S3 and its molecular weight is 443.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
Synthesis of O-substituted Derivatives : A series of 2-O-substituted derivatives have been synthesized, showcasing the versatility of related compounds in generating bioactive molecules. These derivatives exhibited activity against butyrylcholinesterase enzyme, suggesting their potential in therapeutic applications related to enzyme inhibition (Khalid et al., 2013).
Novel Tetrahydrobenzo[b]thiophene Derivatives : The synthesis under microwave irradiation led to various carboxamide derivatives, highlighting the chemical flexibility and potential for generating diverse bioactive compounds from similar structural frameworks (Abdalha et al., 2011).
Potential Therapeutic Applications
Allosteric Modulation of CB1 : Optimization of chemical functionalities in indole-2-carboxamides, related to the compound of interest, has shown significant potential in modulating the cannabinoid type 1 receptor (CB1), indicating possible applications in neuropharmacology and pain management (Khurana et al., 2014).
Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents, demonstrating the potential of structurally related compounds in oncology (Rehman et al., 2018).
Anti-Inflammatory and Analgesic Agents : Derivatives derived from visnaginone and khellinone, containing structural motifs similar to the compound , have shown anti-inflammatory and analgesic activities, suggesting their utility in the treatment of inflammatory diseases and pain management (Abu‐Hashem et al., 2020).
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S3/c1-10-11(2)25-17(13(10)9-19)20-16(22)12-5-7-21(8-6-12)27(23,24)15-4-3-14(18)26-15/h3-4,12H,5-8H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHBCQXSDWUHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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